1-Acetyl-2-methylindoline-5-sulfonamide

Description

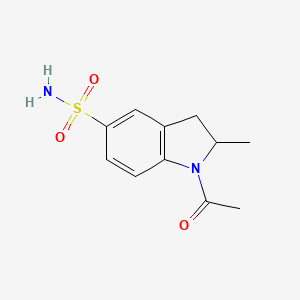

Structure

3D Structure

Properties

IUPAC Name |

1-acetyl-2-methyl-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-7-5-9-6-10(17(12,15)16)3-4-11(9)13(7)8(2)14/h3-4,6-7H,5H2,1-2H3,(H2,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROXXULIPCVGOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(N1C(=O)C)C=CC(=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular formula of 1-Acetyl-2-methylindoline-5-sulfonamide

An In-Depth Technical Guide to 1-Acetyl-2-methylindoline-5-sulfonamide: Structure, Synthesis, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Acetyl-2-methylindoline-5-sulfonamide, a heterocyclic compound with significant potential in medicinal chemistry and drug development. We will delve into its chemical structure and molecular properties, provide a detailed, field-proven protocol for its synthesis, and explore its potential therapeutic applications, particularly as a carbonic anhydrase inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Significance of the Indoline-Sulfonamide Scaffold

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a sulfonamide group, these molecules gain the ability to interact with a variety of enzymatic targets. The sulfonamide group, a cornerstone in drug design since the discovery of sulfa drugs, imparts key physicochemical properties that can enhance binding to enzyme active sites, often through interactions with metal ions like zinc.[1][2][3]

Specifically, indoline-5-sulfonamides have emerged as a promising class of carbonic anhydrase (CA) inhibitors.[4][5] Carbonic anhydrases, particularly isoforms IX and XII, are overexpressed in many tumors and contribute to the acidic tumor microenvironment, which promotes cancer progression and chemoresistance.[4][5] By inhibiting these enzymes, compounds based on the indoline-5-sulfonamide core can modulate tumor pH and potentially enhance the efficacy of existing cancer therapies.

This guide will focus on a specific, yet under-documented, derivative: 1-Acetyl-2-methylindoline-5-sulfonamide . We will synthesize knowledge from related, well-characterized analogs to provide a robust technical profile of this compound.

Chemical Structure and Molecular Properties

The fundamental characteristics of a molecule are dictated by its structure. Here, we dissect the architecture of 1-Acetyl-2-methylindoline-5-sulfonamide and tabulate its key molecular properties.

Molecular Structure

The structure of 1-Acetyl-2-methylindoline-5-sulfonamide is defined by a central indoline ring system. Key features include:

-

An acetyl group at the 1-position (the nitrogen atom of the indoline ring).

-

A methyl group at the 2-position of the indoline ring.

-

A sulfonamide group at the 5-position of the aromatic portion of the indoline ring.

The IUPAC name for this compound is 1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamide .

Below is a 2D representation of the chemical structure generated using Graphviz.

Proposed synthetic route to 1-Acetyl-2-methylindoline-5-sulfonamide.

Detailed Experimental Protocol

Objective: To synthesize 1-Acetyl-2-methylindoline-5-sulfonamide from 1-Acetyl-2-methylindoline-5-sulfonyl chloride.

Materials:

-

1-Acetyl-2-methylindoline-5-sulfonyl chloride (1.0 eq) [6]* Ammonium hydroxide (28-30% aqueous solution, excess)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Acetyl-2-methylindoline-5-sulfonyl chloride (1.0 eq) in dichloromethane (10 mL per gram of starting material).

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with gentle stirring.

-

Amination: Slowly add an excess of cold ammonium hydroxide solution (approximately 5-10 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% ethyl acetate in hexanes), observing the disappearance of the starting sulfonyl chloride spot.

-

Work-up:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Add additional dichloromethane to ensure all the product is in the organic phase.

-

Wash the organic layer sequentially with deionized water (2x) and brine (1x).

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 1-Acetyl-2-methylindoline-5-sulfonamide.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC. The expected product will be a solid.

Potential Therapeutic Applications and Mechanism of Action

The primary therapeutic rationale for investigating 1-Acetyl-2-methylindoline-5-sulfonamide stems from the established activity of related indoline-5-sulfonamides as inhibitors of carbonic anhydrases (CAs). [4][5]

Carbonic Anhydrase Inhibition

Sulfonamides are classic zinc-binding groups that can coordinate with the Zn²⁺ ion in the active site of carbonic anhydrases, leading to potent inhibition. [4]The indoline portion of the molecule can engage in further hydrophobic and van der Waals interactions within the active site, enhancing binding affinity and potentially conferring selectivity for different CA isoforms.

The inhibition of tumor-associated CAs (IX and XII) by molecules like 1-Acetyl-2-methylindoline-5-sulfonamide is hypothesized to have several downstream anti-cancer effects:

-

Reversal of Tumor Acidosis: By inhibiting the conversion of CO₂ to protons and bicarbonate, the extracellular acidosis of the tumor microenvironment can be alleviated.

-

Enhanced Chemotherapy Efficacy: A less acidic environment can improve the uptake and efficacy of weakly basic chemotherapeutic drugs.

-

Reduction of Metastasis: The acidic microenvironment is known to promote the degradation of the extracellular matrix, facilitating cancer cell invasion. Normalizing the pH may reduce metastatic potential.

Structure-Activity Relationship (SAR) Insights

Based on the study of similar 1-acylated indoline-5-sulfonamides, the following SAR points are relevant:[4][5]

-

The sulfonamide group is essential for CA inhibitory activity.

-

The 1-acyl group (in this case, acetyl) generally leads to potent inhibition of CA XII. The nature of this acyl group can be varied to modulate potency and selectivity.

-

The 2-methyl group introduces a chiral center and adds steric bulk near the indoline nitrogen. This modification can influence the binding orientation within the enzyme's active site and may affect isoform selectivity compared to the unsubstituted analog.

Future Directions and Conclusion

1-Acetyl-2-methylindoline-5-sulfonamide represents a promising, yet underexplored, molecule in the landscape of carbonic anhydrase inhibitors. This technical guide provides a solid foundation for its chemical synthesis and a clear rationale for its investigation as a potential therapeutic agent.

Future research should focus on:

-

Confirmation of Synthesis and Characterization: Carrying out the proposed synthesis and fully characterizing the compound with modern analytical techniques.

-

In Vitro Biological Evaluation: Screening the compound against a panel of human carbonic anhydrase isoforms (I, II, IX, XII) to determine its potency and selectivity profile.

-

Cell-Based Assays: Evaluating its ability to inhibit cancer cell proliferation, particularly under hypoxic conditions where CA IX is upregulated.

-

Structural Biology: Co-crystallization studies with target CA isoforms to elucidate the precise binding mode and rationalize SAR.

References

- BLD Pharm. 1-Acetylindoline-5-sulfonamide.

- PubChem. 1-acetyl-5-bromo-N-(pyridin-2-ylmethyl)indoline-7-sulfonamide.

- Sigma-Aldrich. 1-Acetyl-2-methylindoline-5-sulfonyl chloride.

- ChemicalBook.

- MDPI. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.

- ResearchGate. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance.

- PubChemLite. 1-acetylindoline-5-sulfonamide (C10H12N2O3S).

- Sigma-Aldrich. 1-Acetyl-2-methylindoline-5-sulfonyl chloride | 841275-78-3.

- Sigma-Aldrich. 1-Acetyl-2-methylindoline-5-sulfonyl chloride | 841275-78-3.

- Open Access Pub.

- MDPI. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides.

- CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.

- UCL Discovery.

- Wikipedia. Sulfonamide.

- Academia.edu. Synthesis of Some N-Acyl Sulphonamides for Pharmacological Screening.

- PMC. Modular Two-Step Route to Sulfondiimidamides.

- SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. Sulfonamide - Wikipedia [en.wikipedia.org]

- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Acetyl-2-methylindoline-5-sulfonyl chloride | 841275-78-3 [sigmaaldrich.com]

An In-depth Technical Guide to 1-Acetyl-2-methylindoline-5-sulfonamide: Synthesis, Characterization, and Properties

Abstract

This technical guide provides a comprehensive overview of 1-Acetyl-2-methylindoline-5-sulfonamide, a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. This document details the presumptive synthesis of the title compound from its sulfonyl chloride precursor, followed by a thorough examination of the analytical methodologies required for its structural elucidation and physicochemical characterization. In the absence of specific experimental data for this exact molecule in publicly available literature, this guide furnishes detailed, field-proven experimental protocols for determining its core properties, including melting point, solubility, and spectral characteristics (NMR, FT-IR, Mass Spectrometry). The causality behind experimental choices and the principles of data interpretation are explained to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous framework for the evaluation of this and similar sulfonamide derivatives.

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives, particularly those functionalized with a sulfonamide group, have garnered significant interest due to their diverse pharmacological activities. Sulfonamides are a well-established class of compounds known for their antibacterial properties, and their derivatives have been explored for a wide range of therapeutic applications, including as carbonic anhydrase inhibitors for the treatment of cancer.[1][2] The title compound, 1-Acetyl-2-methylindoline-5-sulfonamide (CAS No. 1389757-56-5), combines the indoline core with an N-acetyl group and a sulfonamide moiety at the 5-position, suggesting its potential for biological activity. This guide serves as a foundational resource for the synthesis and comprehensive characterization of this molecule.

Synthesis of 1-Acetyl-2-methylindoline-5-sulfonamide

The most direct and established route for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with an amine.[3] In this case, 1-Acetyl-2-methylindoline-5-sulfonamide is readily prepared from its corresponding sulfonyl chloride precursor, 1-Acetyl-2-methylindoline-5-sulfonyl chloride (CAS No. 841275-78-3).[4]

Synthetic Workflow

The synthesis involves the nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

Caption: Synthetic workflow for the preparation of 1-Acetyl-2-methylindoline-5-sulfonamide.

Experimental Protocol: Synthesis

Materials:

-

1-Acetyl-2-methylindoline-5-sulfonyl chloride

-

Ammonium hydroxide (28-30% aqueous solution)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Acetyl-2-methylindoline-5-sulfonyl chloride (1.0 eq) in THF (10 mL per gram of sulfonyl chloride).

-

Addition of Ammonia: Cool the solution to 0 °C in an ice bath. To the stirred solution, add an excess of concentrated ammonium hydroxide (5.0 eq) dropwise. Rationale: The use of excess ammonia drives the reaction to completion and neutralizes the HCl byproduct.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). Rationale: TLC allows for the visualization of the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, quench the reaction by adding deionized water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 1-Acetyl-2-methylindoline-5-sulfonamide.

Physicochemical Properties

| Property | Value/Information | Source/Method |

| IUPAC Name | 1-acetyl-2-methyl-2,3-dihydro-1H-indole-5-sulfonamide | IUPAC Nomenclature |

| CAS Number | 1389757-56-5 | Chemical Abstracts Service |

| Molecular Formula | C₁₁H₁₄N₂O₃S | - |

| Molecular Weight | 254.31 g/mol | - |

| Appearance | Expected to be a white to off-white solid | General property of similar sulfonamides |

| Melting Point | To be determined experimentally. The related 1-acetylindoline-5-sulfonyl chloride has a melting point of 172 °C.[5] | See Protocol 3.1 |

| Solubility | Expected to be sparingly soluble in water and more soluble in organic solvents like acetone, ethanol, and DMSO.[6] | See Protocol 3.2 |

| pKa | To be determined. The sulfonamide proton is acidic.[7] | Potentiometric titration |

Experimental Protocol: Melting Point Determination

The melting point is a crucial physical property that indicates the purity of a crystalline solid.[8] A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

Procedure:

-

Sample Preparation: Place a small amount of the dry, crystalline 1-Acetyl-2-methylindoline-5-sulfonamide onto a clean, dry watch glass. Finely powder the sample.

-

Loading the Capillary Tube: Invert a capillary tube and tap the open end into the powdered sample until a small amount of the solid enters the tube. Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.

-

Measurement: Place the capillary tube in the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This will inform the rate of heating for the accurate measurement.

-

Accurate Determination: Use a fresh sample and heat at a rate of 1-2 °C per minute as the temperature approaches the approximate melting point.

-

Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[9][10]

Experimental Protocol: Solubility Determination

Understanding the solubility of a compound is essential for its formulation and biological testing.[7]

Materials:

-

1-Acetyl-2-methylindoline-5-sulfonamide

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane (DCM))

-

Vials with screw caps

-

Vortex mixer

-

Analytical balance

Procedure:

-

Qualitative Assessment: To a series of vials, add approximately 1-2 mg of the compound. To each vial, add 1 mL of a different solvent. Vortex each vial for 30 seconds and visually inspect for dissolution. Classify as "soluble," "sparingly soluble," or "insoluble."

-

Quantitative Assessment (Example with one solvent):

-

Accurately weigh a known amount of the compound (e.g., 10 mg) into a vial.

-

Add a small, measured volume of the chosen solvent (e.g., 0.1 mL).

-

Vortex until the solid is fully dissolved or until it is clear that no more will dissolve.

-

Continue adding small, measured volumes of the solvent, vortexing after each addition, until the solid is completely dissolved.

-

Calculate the solubility in mg/mL.

-

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of newly synthesized compounds.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12]

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the range of 7.0-8.0 ppm, showing characteristic splitting patterns for the substituted benzene ring of the indoline core.

-

Sulfonamide Protons (-SO₂NH₂): A broad singlet that may be exchangeable with D₂O.

-

Indoline Protons: Aliphatic protons of the indoline ring will appear as multiplets in the upfield region.

-

Methyl Protons (-CH₃): A singlet for the acetyl methyl group and a doublet for the methyl group at the 2-position of the indoline ring.

-

Acetyl Protons (-COCH₃): A sharp singlet around 2.1-2.5 ppm.[13]

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Signals in the downfield region (110-150 ppm).

-

Carbonyl Carbon (-C=O): A signal around 168-172 ppm.[13]

-

Indoline Carbons: Aliphatic carbons of the indoline ring will appear in the upfield region.

-

Methyl Carbons: Signals for the two methyl groups in the upfield region.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants to the respective protons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[14]

Expected Characteristic FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 | N-H (sulfonamide) | Stretching (asymmetric and symmetric)[15] |

| 1650-1630 | C=O (amide) | Stretching |

| 1370-1335 & 1170-1155 | S=O (sulfonamide) | Asymmetric and symmetric stretching[14] |

| 1600-1450 | C=C (aromatic) | Stretching |

| 1300-1000 | C-N | Stretching |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare the sample using either the KBr pellet method or as a thin film on a salt plate (for soluble solids), or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the sample in the FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in 1-Acetyl-2-methylindoline-5-sulfonamide.[16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.[17]

Expected Mass Spectrum:

-

Molecular Ion Peak ([M+H]⁺): A prominent peak corresponding to the molecular weight of the compound plus a proton (m/z = 255.31).

-

Fragmentation Pattern: Common fragmentation pathways for sulfonamides include the loss of SO₂ (64 Da) and cleavage of the sulfonamide bond.[17][18]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in positive ion mode.

-

Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to corroborate the proposed structure.

Potential Biological Activity

Derivatives of indoline-5-sulfonamide have been investigated for their potential as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2] These enzymes play a role in tumor progression and their inhibition is a target for anticancer therapies. Given the structural similarity of 1-Acetyl-2-methylindoline-5-sulfonamide to known CA inhibitors, it is plausible that this compound may also exhibit such activity. Further biological evaluation would be required to ascertain its specific pharmacological profile.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of 1-Acetyl-2-methylindoline-5-sulfonamide. By providing detailed, step-by-step protocols for its preparation and the determination of its key physical and chemical properties, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The application of the described analytical techniques will enable the unambiguous confirmation of the structure and purity of the title compound, paving the way for its further investigation as a potential biologically active agent.

References

-

Melting point determination. (n.d.). Retrieved from [Link]

- Kearns, P. N., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 429–437.

- Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453.

- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.

-

Determination of Melting Point. (n.d.). Retrieved from [Link]

- Supplementary Information for: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). Royal Society of Chemistry.

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

- Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. PubMed, 36558903.

- Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv

- The solubility of sulphonamides. (1944). The BMJ, 1(4331), 52.

- Chang, C., Floss, H. G., & Peck, G. E. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of medicinal chemistry, 18(5), 505–509.

- Infrared Spectroscopy Absorption Table. (2025, September 11). Chemistry LibreTexts.

- FTIR-spectrum of (a) sulfanilamide loaded (b) sulfanilamide and AgNP's loaded nanofibers. (n.d.).

- FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... (n.d.).

- Sulfonamides Laboratory: Properties, Identification, and Chemical Reactions. (n.d.). Edubirdie.

- 1-acetylindoline-5-sulfonyl chloride. (n.d.). Echemi.

- 1-Acetyl-2-methylindoline-5-sulfonyl chloride | 841275-78-3. (n.d.). Sigma-Aldrich.

- Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE, 8(4), 194-204.

Sources

- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cbijournal.com [cbijournal.com]

- 4. 1-Acetyl-2-methylindoline-5-sulfonyl chloride | 841275-78-3 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. Sulfonamides Laboratory: Properties, Identification, and Chemical Reactions | Buffalo State University - Edubirdie [edubirdie.com]

- 7. bmj.com [bmj.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. pennwest.edu [pennwest.edu]

- 10. byjus.com [byjus.com]

- 11. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Mass Spectrometry Fragmentation Patterns of 1-Acetyl-2-methylindoline-5-sulfonamide

Introduction & Significance

1-Acetyl-2-methylindoline-5-sulfonamide (MW: 254.31 Da) is a critical pharmacophore intermediate, most notably associated with the synthesis of Indapamide , a thiazide-like diuretic and antihypertensive agent.[1] In drug development and Quality Control (QC) workflows, this molecule often appears as a process-related impurity or a degradation product.[1][2]

Accurate characterization of its fragmentation pattern is essential for:

-

Impurity Profiling: Distinguishing it from structurally similar chlorinated intermediates (e.g., 4-chloro-3-sulfamoylbenzoyl chloride derivatives).[1]

-

Metabolite Identification: Tracking deacetylation or desulfonylation pathways in pharmacokinetic (PK) studies.[2]

This guide provides a definitive protocol for the structural elucidation of 1-Acetyl-2-methylindoline-5-sulfonamide using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).

Experimental Protocol

Sample Preparation[1][2]

-

Stock Solution: Dissolve 1 mg of the standard in 1 mL of Methanol (MeOH) to obtain a 1 mg/mL stock.

-

Working Solution: Dilute stock to 1 µg/mL in 50:50 Acetonitrile:Water (v/v) containing 0.1% Formic Acid.

-

Direct Infusion: For structural elucidation, infuse directly into the MS source at 10 µL/min.[1]

MS Parameters (Optimized for ESI+)

To ensure reproducible fragmentation, the following source parameters are recommended for a Triple Quadrupole (QqQ) or Q-TOF system:

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive (+) | The basic nitrogen in the indoline ring and the acetyl group facilitate protonation. |

| Capillary Voltage | 3.5 kV | Standard for small molecule ionization without in-source fragmentation. |

| Cone Voltage | 30 V | Optimized to maximize transmission of the precursor |

| Collision Energy (CE) | Ramp 15–45 eV | A ramp is crucial to observe both the labile acetyl loss (low CE) and the stable sulfonamide cleavage (high CE).[2] |

| Desolvation Temp | 350°C | Ensures complete solvent evaporation for the sulfonamide moiety. |

Results & Discussion: Fragmentation Mechanics

Precursor Ion Identification

In positive ESI mode, the molecule forms a stable protonated molecular ion:

Primary Fragmentation Pathway (The "Acetyl-First" Mechanism)

The fragmentation of N-acetyl indolines follows a distinct hierarchy dictated by bond dissociation energies.

Step 1: Loss of Ketene (Deacetylation)

The most labile bond is the amide bond at the N1 position.[2] Under Collision-Induced Dissociation (CID), the protonated precursor undergoes a neutral loss of ketene (

-

Transition:

-

Mechanism: The proton on the amide oxygen facilitates a 1,3-hydrogen shift or direct cleavage, expelling neutral ketene and leaving the 2-methylindoline-5-sulfonamide cation (

).[1]

Step 2: Sulfonamide Cleavage

The

-

Pathway A (Homolytic/Heterolytic Cleavage): Loss of the sulfamoyl radical or neutral group (

, 79 Da).[2]-

Transition:

-

Result: This yields the 2-methylindoline core cation . This is a high-energy transition requiring CE > 25 eV.

-

-

Pathway B (Ammonia Loss): Loss of

(-17 Da) from the sulfonamide.[2]-

Transition:

-

Result: Formation of a sulfonyl cation intermediate.[3]

-

Secondary Fragmentation (Core Degradation)

The

-

Aromatization: Loss of

or dehydrogenation to form the fully aromatic indole species ( -

Methyl Loss: Loss of the methyl group at C2 (-15 Da) to form the indole cation (

).[2] -

Ring Expansion: Rearrangement to a quinolinium-like species or tropylium ion (

) at very high collision energies.[2]

Visualization of Fragmentation Pathways[4][5][6][7]

The following diagram illustrates the hierarchical fragmentation tree. The color coding represents the confidence and intensity of the transitions (Darker = Major Pathway).[2]

Figure 1: ESI-MS/MS Fragmentation Tree for 1-Acetyl-2-methylindoline-5-sulfonamide.[1]

Summary of Diagnostic Ions

This table summarizes the key ions used for Multiple Reaction Monitoring (MRM) method development.

| m/z (ESI+) | Formula (Proposed) | Neutral Loss | Interpretation | Relative Intensity |

| 255 | - | Protonated Molecule (Precursor) | 100% | |

| 213 | 42 Da (Ketene) | Quantifier Ion. Loss of N-acetyl group.[2] Highly specific to N-acetylated indolines. | High | |

| 196 | 17 Da ( | Loss of ammonia from the sulfonamide group of the deacetylated fragment.[2] | Medium | |

| 134 | 79 Da ( | Qualifier Ion. Cleavage of the sulfonamide linker.[2] Confirms the indoline core.[4][5] | High | |

| 119 | 15 Da ( | Demethylation of the indoline core.[2] | Low |

Negative Mode Considerations

While Positive mode is preferred for sensitivity, Negative Mode (ESI-) can be used for confirmation due to the acidic sulfonamide proton.[1][2]

-

Precursor:

[2] -

Major Fragment:

(Loss of

References

-

Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement.[1][2][6] Journal of Mass Spectrometry, 43(3), 383-393.[1][2]

-

Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions.[1][2][7] Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[1][2][7]

-

NIST Mass Spectrometry Data Center. 2-Methylindoline Mass Spectrum.[5][8] NIST Chemistry WebBook, SRD 69.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chempap.org [chempap.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methylindoline | C9H11N | CID 23305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Methylindoline [webbook.nist.gov]

Topic: Scalable Production Methods for 1-Acetyl-2-methylindoline-5-sulfonamide

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scalable synthesis of 1-Acetyl-2-methylindoline-5-sulfonamide, a key scaffold in modern medicinal chemistry. Recognizing the industrial demand for robust and efficient production methods, this application note details a multi-step synthetic route optimized for scale-up, starting from readily available precursors. We present validated, step-by-step protocols for the synthesis of the 2-methylindoline core, followed by a three-step sequence involving N-acetylation, chlorosulfonylation, and amination. The causality behind critical process parameters, safety considerations for hazardous reagents, and in-process quality control checkpoints are thoroughly discussed. The protocols are designed to be self-validating, ensuring high yield and purity, making this guide an essential resource for researchers and chemical engineers in the pharmaceutical industry.

Introduction: The Significance of the Indoline-5-Sulfonamide Scaffold

The indoline core is a privileged scaffold in drug discovery, forming the structural basis for a wide range of therapeutic agents. When functionalized with a sulfonamide group, particularly at the 5-position, the resulting molecule often exhibits potent and selective biological activity. Sulfonamides are a cornerstone functional group in pharmacology, renowned for their roles as antibacterial agents, diuretics, and enzyme inhibitors.[1] More recently, indoline-5-sulfonamide derivatives have been investigated as potent inhibitors of cancer-related carbonic anhydrases (CAs), enzymes that are overexpressed in hypoxic tumors and contribute to cancer cell survival and proliferation.[2][3] The targeted inhibition of specific CA isoforms like CA IX and CA XII presents a promising strategy in oncology.[2]

1-Acetyl-2-methylindoline-5-sulfonamide serves as a crucial intermediate or a direct analog in the development of such targeted therapies. The scalability of its synthesis is therefore a critical factor in advancing these promising compounds from the laboratory to clinical and commercial stages. This guide addresses the practical challenges of large-scale production by presenting a logical, high-yield, and industrially viable synthetic pathway.

Strategic Approach: Retrosynthetic Analysis

To devise a scalable and efficient process, a retrosynthetic analysis is employed. The target molecule is deconstructed into simpler, commercially available or easily synthesizable precursors. Our strategy focuses on a convergent synthesis that builds complexity in a controlled, stepwise manner.

The primary disconnections are made at the sulfonamide and acetyl C-N bonds, identifying 1-Acetyl-2-methylindoline-5-sulfonyl chloride as the key penultimate intermediate. This sulfonyl chloride is derived from 1-Acetyl-2-methylindoline via electrophilic aromatic substitution. The synthesis, therefore, logically begins with the construction of the 2-methylindoline core.

Caption: Retrosynthetic analysis of the target compound.

Synthesis of Key Starting Material: 2-Methylindoline

The industrial-scale availability of a high-purity starting material is paramount. While classic methods like the Fischer indole synthesis exist[4][5], they often involve harsh conditions not amenable to large-scale production. We have selected a patented catalytic hydrogenation and reductive cyclization method known for its high yield, purity, and operational simplicity.[6]

Protocol 3.1: Scalable Production of 2-Methylindoline

This protocol describes the catalytic hydrogenation of 2-chloro-β-methyl nitrostyrene to yield 2-methylindoline.

Materials:

-

2-Chloro-β-methyl nitrostyrene

-

Raney Nickel catalyst (50% slurry in water)

-

Cuprous chloride (CuCl)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Toluene

-

Hydrogen gas (high pressure)

Equipment:

-

High-pressure hydrogenation reactor (e.g., Parr reactor) with temperature and pressure controls

-

Mechanical stirrer

-

Filtration apparatus (e.g., Buchner funnel or filter press)

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

Reactor Charging: To the high-pressure reactor, charge 2-chloro-β-methyl nitrostyrene (1.0 mol equiv.), Raney Nickel catalyst (approx. 25% w/w of substrate), cuprous chloride (0.3 mol equiv.), sodium carbonate (0.6 mol equiv.), and deionized water (approx. 3 mL per gram of substrate).

-

Hydrogenation: Seal the reactor. Purge with nitrogen gas, then pressurize with hydrogen gas to 40 kg/cm ².

-

Reaction: Begin stirring and heat the reactor to 100°C. Maintain the temperature and pressure for 8 hours. Monitor the reaction progress by hydrogen uptake.

-

Cooldown and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.

-

Work-up: Add toluene (approx. 2 mL per gram of substrate) to the reaction mixture and stir for 30 minutes.

-

Catalyst Removal: Filter the mixture to remove the Raney Nickel catalyst. The catalyst can be recovered for regeneration.

-

Phase Separation: Transfer the filtrate to a separatory funnel and separate the organic (toluene) layer from the aqueous layer.

-

Purification: Distill the organic layer under reduced pressure, collecting the fraction at 85-89°C / 5 mmHg to yield pure 2-methylindoline.

Expert Rationale:

-

Catalyst System: The combination of Raney Nickel, cuprous chloride, and a base (sodium carbonate) is crucial. Raney Nickel is a highly active catalyst for the reduction of the nitro group and the alkene, while the CuCl/base system facilitates the intramolecular nucleophilic substitution (cyclization) to form the indoline ring.[6]

-

Safety: Hydrogenation at high pressure is hazardous. This operation must be performed in a designated area with appropriate safety measures, including a blast shield and remote monitoring. Raney Nickel is pyrophoric when dry and must be handled as a slurry.

Quality Control:

-

The purity of the distilled 2-methylindoline should be ≥99.5% as determined by Gas Chromatography (GC).

-

Confirm structure using ¹H NMR spectroscopy.

Stepwise Synthesis of 1-Acetyl-2-methylindoline-5-sulfonamide

This section details the three-step conversion of 2-methylindoline to the final product.

Caption: Overall workflow for the synthesis of the target compound.

Protocol 4.1: Step A - N-Acetylation of 2-Methylindoline

Procedure:

-

Charge 2-methylindoline (1.0 mol equiv.) into a suitable reactor.

-

Under an inert atmosphere (nitrogen), add acetic anhydride (1.1 mol equiv.) dropwise while maintaining the temperature below 30°C using an ice bath.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 1-Acetyl-2-methylindoline, which can often be used in the next step without further purification.

Expert Rationale:

-

This is a standard and highly efficient N-acetylation. Using a slight excess of acetic anhydride ensures complete conversion of the starting material. The reaction is typically exothermic, requiring cooling during the initial addition.[2]

Protocol 4.2: Step B - Chlorosulfonylation

Procedure:

-

Setup: In a glass-lined reactor equipped with a mechanical stirrer, thermometer, and a gas scrubber (for HCl and SO₂), cool chlorosulfonic acid (5.0 mol equiv.) to 0-5°C using an ice-salt bath.

-

Addition: Add 1-Acetyl-2-methylindoline (1.0 mol equiv.) from the previous step portionwise, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50°C for 2 hours.

-

Quenching: Cool the reaction mixture back to room temperature and pour it slowly and carefully onto crushed ice with vigorous stirring.

-

Isolation: The product, 1-Acetyl-2-methylindoline-5-sulfonyl chloride, will precipitate as a solid. Filter the solid and wash it thoroughly with cold water until the washings are neutral.

-

Dry the product under vacuum.

Expert Rationale:

-

Reagent: Chlorosulfonic acid acts as both the solvent and the electrophilic sulfonating agent. A large excess is used to drive the reaction to completion.[7] The acetyl group on the nitrogen is crucial as it deactivates the ring slightly, directing the bulky chlorosulfonyl group to the less hindered para-position (position 5).

-

Safety: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (acid-resistant gloves, face shield, lab coat). The quenching step is highly exothermic and releases HCl gas, requiring a robust cooling and scrubbing system.

Protocol 4.3: Step C - Amination of the Sulfonyl Chloride

Procedure:

-

Dissolve the crude 1-Acetyl-2-methylindoline-5-sulfonyl chloride (1.0 mol equiv.) in a suitable solvent like tetrahydrofuran (THF).

-

Cool the solution to 0-5°C.

-

Bubble ammonia gas through the solution or add aqueous ammonium hydroxide (28-30%) dropwise, maintaining the temperature below 15°C.

-

Stir the reaction at room temperature for 3-4 hours until completion (monitored by TLC or LC-MS).

-

Remove the solvent under reduced pressure.

-

Add water to the residue. The solid product will precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the crude 1-Acetyl-2-methylindoline-5-sulfonamide.

Expert Rationale:

-

The reaction of the sulfonyl chloride with ammonia is a nucleophilic substitution that proceeds readily. Using aqueous ammonia is often more practical for large-scale operations than handling ammonia gas. The reaction forms the thermodynamically stable sulfonamide bond.[2]

Process Data and Yield Summary

The following table summarizes the expected outcomes for each stage of the synthesis, based on literature and process optimization.

| Step | Reaction | Key Reagents | Typical Yield | Purity (Post-workup) |

| I | Synthesis of 2-Methylindoline | H₂, Ra-Ni, CuCl | 85-92% | >99.5% (distilled) |

| II | N-Acetylation | Acetic Anhydride | 95-99% | >98% (crude) |

| III | Chlorosulfonylation | Chlorosulfonic Acid | 80-85% | >95% (crude solid) |

| IV | Amination | Aqueous Ammonia | 88-92% | >97% (crude solid) |

| - | Overall Yield | - | ~60-70% | - |

Final Product Purification and Quality Control

For pharmaceutical applications, the final product must meet stringent purity standards. Recrystallization is an effective and scalable method for purifying sulfonamides.[8]

Protocol 6.1: Recrystallization

Procedure:

-

Select a suitable solvent system (e.g., ethanol/water, isopropanol/water).

-

Dissolve the crude 1-Acetyl-2-methylindoline-5-sulfonamide in the minimum amount of the hot solvent.

-

If necessary, perform a hot filtration to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at 40-50°C.

Analytical Characterization

The final product's identity and purity must be confirmed using a suite of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine purity (should be >99.0%).

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point: To check for purity against a reference standard.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low yield in Step I | Inactive catalyst; Insufficient hydrogen pressure or temperature. | Use fresh, active Raney Nickel; Ensure reactor parameters are maintained. |

| Incomplete N-acetylation | Insufficient acetic anhydride; Reaction time too short. | Use a slight excess of acetic anhydride (1.1-1.2 equiv.); Monitor reaction by TLC/LC-MS to ensure completion. |

| Formation of di-sulfonated byproducts in Step III | Reaction temperature too high. | Maintain strict temperature control (<10°C) during the addition of the substrate to chlorosulfonic acid. |

| Product fails purity specification after recrystallization | Inefficient removal of starting materials or byproducts. | Re-recrystallize from a different solvent system; Consider a charcoal treatment during recrystallization to remove colored impurities. |

Conclusion

This application note outlines a robust and scalable multi-step synthesis for 1-Acetyl-2-methylindoline-5-sulfonamide. By selecting an industrially viable route for the key 2-methylindoline intermediate and optimizing the subsequent functionalization steps, this guide provides a clear pathway for producing this valuable compound with high yield and purity. The detailed protocols, expert rationale, and troubleshooting information are intended to empower researchers and drug development professionals to confidently scale this process from the bench to production.

References

-

Title: Enantioselective synthesis of 2-methyl indolines by palladium catalysed asymmetric C(sp3)–H activation/cyclisation Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Synthesis of 2-Methylindoline- and 2-Methyl-1,2,3,4-tetrahydroquinoline- Derived Phosphoramidites and Their Applications in Iridium-Catalyzed Allylic Alkylation of Indoles Source: Chinese Journal of Chemistry URL: [Link]

- Title: CN108329248B - Preparation method of 2-methylindoline Source: Google Patents URL

-

Title: 2-methylindole Source: Organic Syntheses Procedure URL: [Link]

- Title: Process for producing an indoline Source: Google Patents URL

-

Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance Source: MDPI URL: [Link]

- Title: Sulfonamide purification process Source: Google Patents URL

-

Title: Removal of sulfonamide antibiotics upon conventional activated sludge and advanced membrane bioreactor treatment Source: PubMed URL: [Link]

-

Title: Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: Sulfonamides: From Ancient Antibiotics to Modern Medical Marvels Source: Oreate AI Blog URL: [Link]

-

Title: Synthetic approaches to biologically active sulfonates and sulfonamides Source: UCL Discovery URL: [Link]

-

Title: Recent advances in the synthesis of N-acyl sulfonamides Source: PMC - National Center for Biotechnology Information URL: [Link]

-

Title: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance Source: ResearchGate URL: [Link]

-

Title: Recent advances in the synthesis of N-acyl sulfonamides Source: ResearchGate URL: [Link]

-

Title: N-Acylation of sulfonamides using N-acylbenzotriazoles Source: Semantic Scholar URL: [Link]

-

Title: Synthesis, Mechanism of action And Characterization of Sulphonamide Source: IJRPR URL: [Link]

Sources

- 1. Sulfonamides: From Ancient Antibiotics to Modern Medical Marvels - Oreate AI Blog [oreateai.com]

- 2. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN108329248B - Preparation method of 2-methylindoline - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Acetyl-2-methylindoline-5-sulfonamide

Welcome to the technical support center for the synthesis of 1-Acetyl-2-methylindoline-5-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, optimize reaction yields, and troubleshoot common experimental challenges. The information is presented in a practical question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.

Overview of the Synthetic Pathway

The synthesis of 1-Acetyl-2-methylindoline-5-sulfonamide is typically achieved through a three-step process starting from 2-methylindoline. Each step presents unique challenges and opportunities for optimization. Understanding the role of each reagent and the rationale behind the reaction conditions is paramount to achieving a high overall yield.

The general workflow involves:

-

N-Acetylation: Protection of the secondary amine of 2-methylindoline.

-

Chlorosulfonation: Electrophilic aromatic substitution to install the sulfonyl chloride group at the C5 position.

-

Amination: Conversion of the sulfonyl chloride to the final sulfonamide product.

Below is a diagram illustrating the overall synthetic workflow.

Caption: Overall synthetic workflow for 1-Acetyl-2-methylindoline-5-sulfonamide.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The questions are categorized by the synthetic step for ease of navigation.

Part 1: N-Acetylation of 2-Methylindoline

Question: My N-acetylation reaction is sluggish or incomplete. What are the common causes?

Answer: Incomplete N-acetylation is often due to reagent quality, stoichiometry, or insufficient reaction time.

-

Causality: The N-acetylation of indoline is a nucleophilic acyl substitution where the nitrogen atom of the indoline attacks the electrophilic carbonyl carbon of acetic anhydride. This reaction is typically fast and high-yielding.[1]

-

Troubleshooting Steps:

-

Reagent Quality: Ensure the acetic anhydride has not been hydrolyzed by atmospheric moisture. Use a freshly opened bottle or a properly stored reagent.

-

Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of acetic anhydride (e.g., 1.1 to 1.2 equivalents) can drive the reaction to completion.

-

Catalyst/Base: This reaction is often performed without a catalyst. However, if the reaction is slow, the addition of a mild, non-nucleophilic base like pyridine or triethylamine can be used to scavenge the acetic acid byproduct.

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The product, 1-acetyl-2-methylindoline, will be less polar than the starting material. The reaction is complete when the 2-methylindoline spot is no longer visible.

-

Part 2: Chlorosulfonation of 1-Acetyl-2-methylindoline

Question: The yield of my chlorosulfonation step is very low, and I'm getting a dark, tarry crude product. What's going wrong?

Answer: This is the most critical and hazardous step of the synthesis. Low yields and product degradation are common and are almost always related to temperature control and the work-up procedure. Chlorosulfonic acid is a highly corrosive and reactive reagent that can cause charring if not handled properly.[2]

-

Causality: This is an electrophilic aromatic substitution. The acetyl group on the nitrogen directs the substitution to the para-position (C5). The reaction is highly exothermic. Uncontrolled temperature can lead to the formation of multiple byproducts, including di-substituted products and significant decomposition (charring) of the organic material.

-

Troubleshooting Flowchart:

Caption: Troubleshooting flowchart for the chlorosulfonation step.

-

Key Optimization Parameters:

| Parameter | Sub-Optimal Condition | Recommended Condition | Rationale |

| Temperature | > 10 °C | 0–5 °C | Prevents thermal degradation and formation of side products.[1] |

| Reagent Addition | Adding acid to substrate | Adding substrate portion-wise to a stirred excess of acid | Ensures the substrate is always in an environment with excess electrophile and helps dissipate heat effectively. |

| Work-up | Adding water/ice to the reaction flask | Pouring the entire reaction mixture slowly onto a large amount of crushed ice | Safely quenches the highly reactive chlorosulfonic acid and precipitates the product while minimizing hydrolysis of the sulfonyl chloride.[3] |

| Moisture | Using wet glassware | Using oven-dried glassware under an inert atmosphere (N₂) | Chlorosulfonic acid reacts violently with water. |

Part 3: Amination of 1-Acetyl-2-methylindoline-5-sulfonyl chloride

Question: My final amination step is giving me a poor yield. My main impurity seems to be a water-soluble compound.

Answer: A low yield in the final step often points to the hydrolysis of the reactive sulfonyl chloride intermediate. The primary water-soluble impurity is likely the corresponding sulfonic acid, formed when the sulfonyl chloride reacts with water instead of ammonia.

-

Causality: The amination is a nucleophilic substitution reaction at the sulfur center. Ammonia is the nucleophile that displaces the chloride. However, water is also a nucleophile and can compete with ammonia, leading to the formation of the undesired sulfonic acid.[4]

-

Troubleshooting Steps:

-

Anhydrous Conditions: Ensure the sulfonyl chloride intermediate is as dry as possible before this step. While the previous work-up involves water, the filtered solid should be dried thoroughly (e.g., under vacuum). The solvent for the amination (e.g., THF) must be anhydrous.[1]

-

Sufficient Nucleophile: Use a sufficient excess of the ammonia source. A procedure using ammonia in THF has been reported to give a high yield (89%).[1] Using a concentrated solution of aqueous ammonia in an organic solvent like THF can be effective, as the ammonia is more nucleophilic than water and is present in a higher effective concentration.

-

Temperature Control: The reaction can be run at room temperature. Excessive heating is generally not necessary and may promote side reactions.

-

pH during Work-up: During the work-up, acidification of the mixture will ensure the final sulfonamide product (which is weakly acidic) is protonated and less soluble in water, aiding its precipitation and isolation.

-

Optimized Experimental Protocols

The following protocols are based on established procedures for similar indoline sulfonamides and incorporate best practices for yield optimization.[1]

Protocol 1: Synthesis of 1-Acetyl-2-methylindoline

-

To a round-bottom flask charged with 2-methylindoline (1.0 eq), add acetic anhydride (1.2 eq).

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

-

Pour the reaction mixture into a beaker of cold water and stir vigorously for 30 minutes to precipitate the product and hydrolyze excess acetic anhydride.

-

Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry the solid under vacuum. The product is typically used in the next step without further purification.

Protocol 2: Synthesis of 1-Acetyl-2-methylindoline-5-sulfonyl chloride

SAFETY NOTE: This procedure involves highly corrosive chlorosulfonic acid. It must be performed in a certified fume hood with appropriate personal protective equipment (acid-resistant gloves, lab coat, face shield).

-

In a three-neck flask equipped with a dropping funnel and a thermometer, place chlorosulfonic acid (approx. 5-6 eq) and cool the flask in an ice/salt bath to 0 °C.

-

Add 1-acetyl-2-methylindoline (1.0 eq) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to 50 °C for 2 hours.

-

Cool the reaction mixture back to room temperature.

-

In a separate large beaker, prepare a slurry of crushed ice and water.

-

Slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A precipitate will form.

-

Filter the solid precipitate and wash it twice with cold water. Dry the solid thoroughly under vacuum to yield the sulfonyl chloride.[1][5]

Protocol 3: Synthesis of 1-Acetyl-2-methylindoline-5-sulfonamide

-

Dissolve the dry 1-acetyl-2-methylindoline-5-sulfonyl chloride (1.0 eq) in anhydrous Tetrahydrofuran (THF).

-

To this solution, add a concentrated aqueous solution of ammonia (e.g., 28-30%, approx. 10 eq) dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor by TLC until the starting sulfonyl chloride is consumed.

-

Remove the THF under reduced pressure.

-

Add water to the residue and acidify with dilute HCl to approximately pH 2-3 to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to improve purity.

References

-

Krasavin, M., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals, 15(12), 1453. [Link]

-

Bawazeer, S., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry. [Link]

-

Kaur, G., et al. (2023). Synthesis, Mechanism of action And Characterization of Sulphonamide. Journal of Advanced Scientific Research, 2(3), 12-23. [Link]

-

Bhavna Priyasri, S., et al. (2013). Synthesis of Some N-Acyl Sulphonamides for Pharmacological Screening. International Journal of Research in Pharmaceutical and Nano Sciences, 2(1), 115-123. [Link]

-

Rani, P., et al. (2021). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 11(1), 1-22. [Link]

-

Mushtaq, N., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(46). [Link]

-

Al-Ghorbani, M., et al. (2023). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM, DFT, and ADMET analysis. Research Square. [Link]

-

Zayed, M. F., et al. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Molecular Structure, 1282, 135165. [Link]

- Berkeley Chemical Corporation. (1961). Purification of p (nu-acetyl amino) benzene sulfonyl chloride. U.S.

Sources

- 1. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]

- 4. ajchem-b.com [ajchem-b.com]

- 5. 1-Acetyl-2-methylindoline-5-sulfonyl chloride | 841275-78-3 [sigmaaldrich.com]

Technical Support Center: Impurity Profiling of 1-Acetyl-2-methylindoline-5-sulfonamide

Executive Summary & Molecule Context

1-Acetyl-2-methylindoline-5-sulfonamide (AMIS) is a critical intermediate in the synthesis of the diuretic Indapamide . Its structural integrity is governed by three reactive centers: the N-acetyl group (susceptible to hydrolysis), the indoline core (susceptible to oxidative aromatization), and the sulfonamide moiety (generally stable but prone to photolysis).

This guide addresses the isolation, identification, and mechanistic origin of AMIS degradation products. It moves beyond standard pharmacopeial testing to provide a root-cause analysis framework for unknown impurities observed during stability studies or process optimization.

Diagnostic Troubleshooting: Identifying Unknown Peaks

Use this section to correlate observed HPLC/UPLC phenomena with specific chemical degradation pathways.

Scenario A: You observe a polar impurity eluting before the main peak (RRT < 1.0).

-

Symptom: A new peak appears under acidic or basic stress conditions. In LC-MS, the mass spectrum shows an [M+H]⁺ of 213 Da.

-

Diagnosis: Hydrolysis of the N-Acetyl Group.

-

Mechanism: The amide bond at the N1 position is the most labile point of the molecule. Under acidic or alkaline conditions, the acetyl group is cleaved, yielding 2-methylindoline-5-sulfonamide .

-

Confirmation:

-

Check for a mass shift of -42 Da (Loss of C₂H₂O).

-

Action: Verify pH of the mobile phase and sample diluent. Indolines are basic; if the acetyl group is lost, the resulting secondary amine is more polar and will shift to a lower retention time on C18 columns.

-

Scenario B: You observe a peak eluting close to or after the main peak with distinct UV absorption.

-

Symptom: The impurity increases upon exposure to air, peroxides, or long-term storage. The UV spectrum shows a bathochromic shift (red shift) compared to the parent.

-

Diagnosis: Oxidative Aromatization (Indoline to Indole).

-

Mechanism: The dihydroindole (indoline) ring oxidizes to a fully aromatic indole system, forming 1-acetyl-2-methylindole-5-sulfonamide . This restores aromaticity to the nitrogen-containing ring, extending conjugation.

-

Confirmation:

-

Check for a mass shift of -2 Da (Loss of 2H). [M+H]⁺ = 253 Da.

-

Action: Review the inertness of your packaging. Indolines are sensitive to auto-oxidation. Ensure headspace is nitrogen-purged.

-

Scenario C: Mass Spectrum shows "Ghost" peaks not present in the UV trace.

-

Symptom: You see abundant ions at m/z 213 or m/z 253 in the mass spec, but the corresponding UV peaks are negligible or absent.

-

Diagnosis: In-Source Fragmentation/Oxidation.

-

Mechanism: The high voltage and heat in the ESI (Electrospray Ionization) source can artificially degrade the parent molecule during analysis.

-

In-Source CID: The acetyl group falls off due to cone voltage stress.

-

Electrochemical Oxidation: The ESI capillary can act as an electrochemical cell, oxidizing the indoline to indole.

-

-

Action: Lower the Cone Voltage (or Declustering Potential) and Source Temperature . If the ratio of the "impurity" to the parent changes with voltage settings, it is an artifact, not a real sample impurity.

Degradation Pathways & Mechanistic Visualization

The following diagram details the primary degradation routes. Understanding these pathways is essential for establishing causality in your stability reports.

Figure 1: Primary degradation pathways including hydrolysis (Impurity A) and oxidative aromatization (Impurity B).

Quantitative Data: Mass Shifts & Retention Behavior

Use this table to configure your Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) methods.

| Compound Name | Mechanism | Formula | Monoisotopic Mass (Da) | [M+H]⁺ (m/z) | Mass Shift (Δ) | UV Characteristics |

| AMIS (Parent) | N/A | C₁₁H₁₄N₂O₃S | 254.07 | 255.08 | Ref | λmax ~260, 290 nm |

| Impurity A | Hydrolysis | C₉H₁₂N₂O₂S | 212.06 | 213.07 | -42 Da | Hypsochromic shift (Blue shift) |

| Impurity B | Oxidation | C₁₁H₁₂N₂O₃S | 252.06 | 253.06 | -2 Da | Bathochromic shift (Red shift) |

| Impurity C | Hydrolysis + Ox | C₉H₁₀N₂O₂S | 210.04 | 211.05 | -44 Da | Distinct indole absorption |

Experimental Protocols: Forced Degradation

To validate your analytical method (as per ICH Q2(R1)), you must demonstrate specificity by resolving these degradation products.

Protocol 1: Acid Hydrolysis (Targeting Impurity A)

-

Preparation: Dissolve AMIS to 1.0 mg/mL in Acetonitrile/Water (50:50).

-

Stress: Add equal volume of 1.0 N HCl .

-

Incubation: Heat at 60°C for 2-4 hours .

-

Neutralization: Cool and neutralize with 1.0 N NaOH before injection.

-

Expected Result: Significant decrease in Parent peak; appearance of Impurity A (RRT ~0.6-0.8).

-

Note: If degradation is too rapid, reduce temperature to 40°C. The N-acetyl bond is moderately labile.

-

Protocol 2: Peroxide Oxidation (Targeting Impurity B)

-

Preparation: Dissolve AMIS to 1.0 mg/mL in Acetonitrile/Water.

-

Stress: Add 3% H₂O₂ (Hydrogen Peroxide).[1]

-

Incubation: Ambient temperature (25°C) for 6-24 hours.

-

Quenching: Quench with sodium metabisulfite solution if immediate analysis is not possible.

-

Expected Result: Appearance of Impurity B (M-2).

-

Caution: Indolines can polymerize under heavy oxidation. If you see broad humps in the baseline, reduce H₂O₂ concentration to 0.3%.

-

Frequently Asked Questions (FAQs)

Q: Why does the USP monograph for Indapamide focus on "Methylindoline" impurities? A: Indapamide is synthesized from AMIS. The "Methylindoline" impurity often refers to the deacetylated intermediate (Impurity A) or the starting material (1-amino-2-methylindoline). Regulatory bodies require strict control of these precursors because they are structural alerts for potential genotoxicity (anilines/hydrazines), although sulfonamides mitigate some of this risk.

Q: Can I use UV detection alone for these impurities?

A: Yes, but with caution. The molar extinction coefficient (

Q: My "Impurity A" peak splits into two. What is happening? A: This is likely Atropisomerism or Chiral separation (if using a chiral column). The C2 position of the indoline ring is chiral. While AMIS is often used as a racemate in early synthesis, the hydrolysis product (2-methylindoline-5-sulfonamide) retains this chiral center. If you are using a standard C18 column, peak splitting usually indicates pH instability causing partial protonation of the secondary amine. Ensure your mobile phase buffer is sufficient (e.g., 10mM Ammonium Formate).

References

-

ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. Link

-

PubChem. (n.d.). Indapamide Compound Summary.[2][3] National Center for Biotechnology Information. Link

-

Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[4] Advanced Drug Delivery Reviews. Link

-

Trawiński, J., & Skibiński, R. (2017). Studies on photodegradation of indapamide in presence of TiO2. Journal of Pharmaceutical and Biomedical Analysis. Link (Relevant for oxidative/photolytic pathways of the indoline scaffold).

-

Giron, D. (2002). Investigations of the polymorphism of Indapamide. Journal of Thermal Analysis and Calorimetry. Link (Context on solid-state stability).

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Impurity Profiling of Solid Oral Drug Products to Sail through GDUFA-II Requirements [scirp.org]

Overcoming steric hindrance in 1-Acetyl-2-methylindoline-5-sulfonamide formation

Technical Support Center: 1-Acetyl-2-methylindoline-5-sulfonamide Synthesis

Welcome to the technical support center for the synthesis of 1-acetyl-2-methylindoline-5-sulfonamide. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this molecule, particularly the issue of steric hindrance around the indoline nitrogen. Here, you will find troubleshooting guidance and in-depth FAQs to ensure the success of your experiments.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis, providing actionable solutions and detailed protocols.

Issue 1: Low to No Conversion During N-Acetylation

Question: I am attempting the N-acetylation of 2-methylindoline-5-sulfonamide, but I am observing very low conversion to the desired 1-acetyl-2-methylindoline-5-sulfonamide. What could be the cause, and how can I resolve it?

Answer: Low conversion in this step is frequently attributed to the steric bulk of the C2-methyl group, which hinders the approach of the acetylating agent to the nitrogen atom. Additionally, the electron-withdrawing nature of the C5-sulfonamide group can decrease the nucleophilicity of the indoline nitrogen. To overcome this, a more reactive acetylating agent or catalytic activation is recommended.

Recommended Protocol: Acetic Anhydride with Catalytic DMAP

This protocol utilizes the highly reactive acetic anhydride in combination with 4-dimethylaminopyridine (DMAP), which acts as a nucleophilic catalyst.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylindoline-5-sulfonamide (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 0.1 M concentration).

-

Reagent Addition: Add DMAP (0.1 eq) to the solution and stir for 5 minutes. Subsequently, add acetic anhydride (1.2 eq) dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Summary: Comparison of Acetylating Conditions

| Acetylating Agent | Catalyst | Temperature (°C) | Typical Yield (%) |

| Acetyl Chloride | None | 25 | < 20% |

| Acetic Anhydride | None | 25 | 30-40% |

| Acetic Anhydride | DMAP | 0 to 25 | > 90% |

Issue 2: Unsuccessful Sulfonylation of 1-Acetyl-2-methylindoline

Question: I am trying to synthesize the target molecule by first performing N-acetylation of 2-methylindoline and then attempting sulfonylation at the C5 position. However, the sulfonylation step is failing. Why is this happening?

Answer: The primary challenge here is the directing effect of the acetyl group. As an acyl group, the N-acetyl substituent is deactivating and directs electrophilic aromatic substitution to the C6 position, not the desired C5 position. To achieve C5 sulfonylation, the reaction must be performed on the indoline ring prior to N-acetylation.

Logical Workflow for Synthesis

Caption: Comparison of correct and incorrect synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of steric hindrance in the N-acetylation of 2-methylindoline-5-sulfonamide?

The steric hindrance in this case arises from the juxtaposition of the methyl group at the C2 position of the indoline ring and the incoming acetylating agent. The five-membered ring of the indoline core has a specific geometry that places the C2-substituent in close proximity to the nitrogen atom. This creates a sterically crowded environment that can impede the approach of even relatively small electrophiles like acetyl chloride. The use of a more reactive agent like acetic anhydride, especially when activated by a catalyst like DMAP, can overcome this energy barrier.

Q2: Are there alternative methods for sulfonamide formation if direct sulfonylation proves difficult?